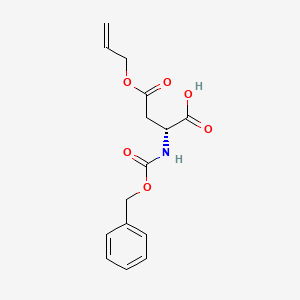

Z-D-Asp(oall)-OH

Description

Significance of Protected Amino Acids in Complex Molecule Synthesis

The synthesis of large and complex molecules, such as peptides and proteins, involves the sequential addition of amino acid residues. wikipedia.org To prevent unwanted side reactions and ensure that the desired peptide bond is formed, the reactive functional groups of the amino acids must be temporarily blocked or "protected". nih.govresearchgate.net This is where protecting groups come into play. They are chemical moieties that are selectively introduced to mask a reactive group and can be later removed under specific conditions without affecting the rest of the molecule. biosynth.com

Aspartic acid is a dicarboxylic amino acid, meaning it has two carboxylic acid groups and one amino group. vedantu.com This structure makes it a versatile building block in both biological systems and synthetic chemistry. In proteins, the side chain of aspartic acid is often involved in enzymatic catalysis and metal ion binding. wikipedia.org In organic synthesis, derivatives of aspartic acid are utilized to introduce specific functionalities into molecules and to create complex molecular architectures. nbinno.comacs.org The presence of the additional carboxylic acid group in its side chain provides a handle for further chemical modifications, such as the attachment of other molecules or the formation of cyclic structures. ppke.hu

The use of aspartic acid derivatives is particularly important in the synthesis of glycopeptides, which are peptides with attached carbohydrate moieties. nih.govnih.govcreative-biolabs.com These complex molecules are crucial in many biological processes, and their synthesis requires careful selection of protecting groups to manage the reactivity of both the peptide and the sugar components.

In the synthesis of complex molecules that require multiple steps, it is often necessary to deprotect one functional group while leaving others protected. fiveable.mejocpr.com This requires an "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct chemical conditions. nih.govpeptide.com For example, one protecting group might be removed by acid, another by a base, and a third by a specific catalyst. biosynth.com This allows for precise control over the synthetic route and is essential for the successful construction of complex target molecules. bham.ac.uk

The choice of protecting groups is therefore a critical aspect of synthetic planning. The Z-group (benzyloxycarbonyl) is typically removed by hydrogenolysis, while the allyl ester is cleaved by palladium catalysis. wikipedia.org This orthogonality is a key feature of Z-D-Asp(oall)-OH.

Overview of this compound as a Specialized Building Block

This compound is a commercially available building block that provides chemists with a D-aspartic acid residue where the alpha-amino group and the side-chain carboxyl group are orthogonally protected. The use of the D-isomer is significant in the design of peptides that are more resistant to enzymatic degradation, as naturally occurring proteases primarily recognize L-amino acids. wikipedia.org

The development of protecting group chemistry dates back to the early 20th century, with the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932 being a landmark achievement in peptide chemistry. researchgate.net The concept of solid-phase peptide synthesis (SPPS), introduced by Merrifield in 1963, revolutionized the field and further highlighted the need for a diverse toolbox of protected amino acids. peptide.com

The allyl protecting group for carboxylic acids gained prominence later as a useful orthogonal protecting group. Its removal under mild conditions using palladium catalysts makes it compatible with many other protecting groups used in peptide synthesis. wikipedia.org The combination of the well-established Z-group with the versatile allyl ester in the context of a D-amino acid like in this compound represents a strategic design for specific applications in modern organic synthesis.

The unique structural features of this compound make it particularly useful in several areas of research:

Peptide Synthesis: It is used in the synthesis of peptides containing D-aspartic acid, which can lead to peptides with enhanced stability and novel biological activities. The orthogonal protection allows for selective modification of the side chain while the peptide is still being assembled.

Glycopeptide Synthesis: The allyl protection of the side chain is particularly advantageous in the synthesis of N-linked glycopeptides, where a sugar moiety is attached to the asparagine residue. Aspartic acid derivatives are key intermediates in the chemical synthesis of these complex biomolecules. nih.govcreative-biolabs.com

Synthesis of Cyclic and Branched Peptides: The ability to selectively deprotect the side chain allows for the formation of cyclic peptides by creating a bond between the side chain and another part of the peptide. It also enables the synthesis of branched peptides where a second peptide chain is grown from the aspartic acid side chain. ppke.husigmaaldrich.com

Combinatorial Chemistry: In the creation of libraries of diverse molecules for drug discovery, orthogonally protected building blocks like this compound are essential for generating a wide range of structural variations. nih.gov

The following table summarizes the key protecting groups of this compound and their removal conditions, highlighting the orthogonality that is central to its utility.

| Protecting Group | Protected Functionality | Removal Conditions |

| Z (Benzyloxycarbonyl) | α-Amino group | Hydrogenolysis (e.g., H₂, Pd/C) |

| OAll (Allyl ester) | Side-chain carboxyl group | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXLDZQGKGEICY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Derivatization of Z D Asp Oall Oh

Advanced Synthetic Routes to Z-D-Asp(oall)-OH and its Analogs

The construction of this compound requires careful consideration of protecting group strategies, stereochemical integrity, and selective esterification of the beta-carboxyl group.

Protection Strategies for the Amino and Carboxyl Termini of Aspartic Acid

Protecting the amino and carboxyl groups of aspartic acid is paramount to directing reactions to specific sites and preventing side reactions. The benzyloxycarbonyl (Z or Cbz) group is widely employed for the alpha-amino protection of amino acids researchgate.netgoogle.com. This group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation google.comnih.gov.

Aspartic acid possesses two carboxyl groups: an alpha-carboxyl adjacent to the amino group and a beta-carboxyl in its side chain. For this compound, the alpha-amino group is protected by Z, and the alpha-carboxyl remains free. The beta-carboxyl group requires selective protection. Common strategies involve esterification. For instance, benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters are frequently used for side-chain protection of aspartic acid nih.govug.edu.pliris-biotech.de. The allyl (OAll) ester, indicated by "(oall)", is another valuable protecting group, offering orthogonal deprotection conditions (e.g., palladium catalysis) compared to acid-labile tBu or hydrogenolysis-labile Bzl groups peptide.comsigmaaldrich.com. The synthesis often involves protecting the alpha-carboxyl group temporarily to achieve regioselective esterification of the beta-carboxyl group ug.edu.pl.

Stereochemical Control in the Synthesis of D-Aspartic Acid Derivatives

Ensuring the correct stereochemistry (D-configuration) of aspartic acid derivatives is critical. D-Aspartic acid can be obtained through various methods, including enzymatic resolution of racemic mixtures or through asymmetric synthesis asm.orgacs.orgchemrxiv.orgnih.govchemrxiv.org. Maintaining the stereochemical integrity throughout the synthesis of this compound is essential. Reactions involving activation of carboxyl groups or deprotection steps must be performed under conditions that minimize racemization. For example, the use of mild conditions and appropriate bases or acids during protection and deprotection steps is crucial researchgate.netiris-biotech.de.

Regioselective Esterification Techniques for β-Carboxyl Protection

Achieving regioselective esterification of the beta-carboxyl group over the alpha-carboxyl group is a key challenge in aspartic acid chemistry ug.edu.pl. Several strategies can be employed:

Direct Esterification with Temporary α-Carboxyl Protection: The alpha-carboxyl can be temporarily protected, for example, as a silyl (B83357) ester (e.g., TBDMS), allowing for selective esterification of the beta-carboxyl group . Alternatively, esterification with benzyl bromide can selectively protect the beta-carboxyl, leaving the alpha-carboxyl free .

Enzymatic Catalysis: Enzymes like lipases or esterases can exhibit high regioselectivity, favoring the esterification of the beta-carboxyl group under mild conditions google.comrsc.org.

Intramolecular Anhydride (B1165640) Formation: Formation of an intramolecular anhydride between the alpha and beta carboxyl groups, followed by reaction with an alcohol, can lead to regioselective beta-esterification due to the higher electrophilicity of the beta-carbonyl ug.edu.pl.

Selective Protection: Strategies involving the use of specific protecting groups that are introduced regioselectively are common. For instance, the introduction of an allyl ester (OAll) to the beta-carboxyl group of Z-D-Aspartic acid is a well-established method peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

Functionalization and Modification of this compound

Once synthesized, this compound can undergo further functionalization to introduce specific properties or to be incorporated into larger molecules.

Introduction of Side-Chain Modifications for Specific Research Applications

The side chain of aspartic acid, specifically the protected beta-carboxyl group, serves as a handle for various modifications. These modifications can include the introduction of labels (e.g., fluorescent probes), conjugation to other molecules, or alteration of the side chain's chemical properties for specific research applications nih.govresearchgate.netrsc.org. For example, the allyl ester can be selectively cleaved using palladium catalysts, allowing for subsequent reactions at the beta-carboxyl position. This orthogonality is vital for complex synthetic strategies, such as the preparation of modified peptides or peptidomimetics. Research has explored introducing various functional groups onto amino acid side chains to study their effects on peptide conformation, activity, or to create novel materials rsc.orgacs.org.

Chemo- and Regioselective Derivatization Strategies

Chemo- and regioselective derivatization ensures that reactions occur at the desired functional group without affecting others. In this compound, the molecule contains a protected amine (Z), a free alpha-carboxyl, a protected beta-carboxyl (OAll), and potentially reactive alpha- and beta-carbons.

Selective Deprotection: The Z group can be removed by catalytic hydrogenation, while the OAll group can be removed by palladium catalysis peptide.comsigmaaldrich.com. This allows for selective functionalization of either the amino or the beta-carboxyl group.

Peptide Coupling: The free alpha-carboxyl group can be activated for peptide bond formation with an amine, or the beta-carboxyl group (after deprotection) can be similarly coupled.

Side-Chain Modifications: After deprotection of the beta-carboxyl, the free carboxylic acid can be esterified, amidated, or otherwise derivatized. For instance, the beta-carboxyl can be converted to an amide or ester, or used in cyclization reactions nih.govug.edu.placs.org. Chemo- and regioselective derivatization strategies are fundamental in peptide synthesis to build complex structures with defined sequences and modifications researchgate.netroyalsocietypublishing.orgnih.gov.

Chemical Reactivity and Mechanistic Investigations of Z D Asp Oall Oh

Mechanism of Z-Group (Benzyloxycarbonyl) Deprotection

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under a range of conditions and its susceptibility to specific cleavage methods. creative-peptides.comresearchgate.net

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is the most common method for the deprotection of the Z-group. total-synthesis.com The reaction proceeds via hydrogenolysis, where the benzylic C-O bond is cleaved by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). greentech.fr The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by the cleavage of the benzylic bond to release the free amine and toluene, with carbon dioxide being formed from the unstable carbamic acid intermediate. total-synthesis.com

A key challenge in the hydrogenation of Z-D-Asp(oall)-OH is the presence of the allyl group, which is also susceptible to reduction. The selectivity of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. stackexchange.com Palladium catalysts generally show a preference for the hydrogenolysis of benzylic C-O bonds over the reduction of alkenes. stackexchange.com However, prolonged reaction times or more active catalysts could lead to the saturation of the allyl double bond.

Table 1: Catalyst Selectivity in Hydrogenation

| Catalyst | Primary Selectivity | Potential Side Reaction with this compound |

|---|---|---|

| Palladium (Pd) | Benzylic C-O hydrogenolysis | Reduction of allyl group |

| Platinum (Pt) | Aromatic ring hydrogenation | Potential for both Z-group removal and allyl reduction |

| Rhodium (Rh) | Aromatic ring hydrogenation | Potential for both Z-group removal and allyl reduction |

The selectivity can be influenced by factors such as solvent, temperature, and pressure. For instance, polar protic solvents can influence the regioselectivity of hydrogenation with certain nanoparticle catalysts. nih.gov

Alternative Cleavage Methods for N-Alpha Protection

While catalytic hydrogenation is prevalent, alternative methods for Z-group cleavage are employed, particularly when the substrate contains functional groups incompatible with hydrogenation.

Lewis Acid-Mediated Deprotection: Lewis acids such as aluminum chloride (AlCl₃) can effect the deprotection of Z-groups. acsgcipr.orgorganic-chemistry.org The mechanism is analogous to acid-catalyzed deprotection, involving coordination of the Lewis acid to the carbonyl oxygen of the carbamate, which weakens the benzylic C-O bond and facilitates its cleavage. acsgcipr.org This method can be advantageous when multiple acid-sensitive groups are present, though it often requires stoichiometric amounts of the Lewis acid. acsgcipr.org

Thiol-Mediated Deprotection: A milder approach involves the use of thiols, such as 2-mercaptoethanol, in the presence of a base. organic-chemistry.org The proposed mechanism involves a nucleophilic (Sₙ2) attack of the thiolate at the benzylic carbon of the Z-group. scientificupdate.com This leads to the formation of an unstable amine carbonate, which then decarboxylates to yield the free amine and a benzylated thiol. scientificupdate.com This method is particularly useful for substrates containing sensitive functional groups that would not tolerate hydrogenolysis or strong acid conditions. organic-chemistry.orgscientificupdate.com

Allyl Ester (OAll) Cleavage Mechanisms

The allyl ester is a valuable protecting group for carboxylic acids due to its stability under both acidic and basic conditions commonly used for the removal of other protecting groups like Boc and Fmoc, respectively. acsgcipr.org Its removal is typically achieved under very mild conditions using transition metal catalysis.

Palladium-Catalyzed Deallylation: Mechanistic Insights and Optimization

The most common method for allyl ester cleavage is through palladium(0)-catalyzed allylic substitution. acsgcipr.org The mechanism involves the following key steps:

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allyl group, forming an η² π-allyl complex. This is followed by oxidative addition, where the C-O bond of the ester is cleaved, leading to the formation of a cationic η³ π-allyl palladium(II) complex and the carboxylate anion. acsgcipr.org

Nucleophilic Attack: A nucleophilic scavenger, often an amine like morpholine (B109124) or a soft nucleophile like dimedone, attacks the π-allyl complex. acsgcipr.org This regenerates the Pd(0) catalyst and forms an allylated scavenger.

Optimization of this reaction involves the choice of the Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor), the phosphine (B1218219) ligand, and the allyl scavenger. acsgcipr.orgelsevierpure.com The efficiency of the reaction is aimed at ensuring complete removal of the allyl group without affecting other functionalities in the molecule.

Orthogonality with Other Protecting Groups in Multi-functional Systems

A significant advantage of the allyl protecting group is its orthogonality with many other commonly used protecting groups in peptide synthesis. springernature.combiosynth.com Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using distinct chemical mechanisms. researchgate.net

The Z-group is removed by hydrogenolysis or acidolysis, while the allyl group is cleaved by Pd(0) catalysis. This difference in deprotection chemistry allows for their selective removal in a multifunctional system like this compound. For instance, the allyl group can be removed first using a palladium catalyst, leaving the Z-group intact. Subsequently, the Z-group can be removed by catalytic hydrogenation. This orthogonal strategy is fundamental in complex synthetic sequences, such as the synthesis of cyclic or branched peptides. peptide.com

Intramolecular Cyclization and Side-Reaction Pathways

Aspartic acid derivatives are particularly prone to intramolecular side reactions, with the most significant being the formation of aspartimide. researchgate.netiris-biotech.de

This side reaction can be catalyzed by both acids and bases and is highly dependent on the peptide sequence, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being especially susceptible. peptide.com The mechanism involves the nucleophilic attack of the peptide bond nitrogen onto the β-carbonyl carbon of the aspartic acid side chain, leading to the formation of a five-membered succinimide (B58015) ring (aspartimide). researchgate.net

The formation of aspartimide is problematic as it can lead to a mixture of products. The aspartimide ring can be opened by nucleophiles, including water or amines (like piperidine (B6355638) used in Fmoc deprotection), to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. peptide.comnih.gov Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to racemization. researchgate.net

While the use of sterically bulky side-chain esters can reduce the rate of aspartimide formation, the allyl ester is not considered particularly bulky. iris-biotech.de Therefore, care must be taken during synthetic manipulations of this compound, especially under basic conditions, to minimize this side reaction. The choice of base and reaction temperature can significantly influence the extent of aspartimide formation. nih.gov

Another potential side reaction during the deprotection of this compound is the formation of pyroglutamic acid from the N-terminus, although this is more common with glutamic acid derivatives. peptide.com During catalytic hydrogenation, over-reduction of the allyl group, as mentioned earlier, is also a possibility that needs to be controlled through careful selection of reaction conditions.

Table 2: Summary of Potential Side Reactions

| Reaction Condition | Potential Side Reaction | Consequence |

|---|---|---|

| Basic conditions | Aspartimide formation | Formation of α- and β-peptides, racemization |

| Acidic conditions | Aspartimide formation | Formation of α- and β-peptides, racemization |

| Catalytic Hydrogenation | Reduction of allyl group | Loss of allyl functionality |

Aspartimide Formation: Mechanisms and Contributing Factors

Aspartimide formation is a well-documented side reaction in peptide synthesis involving aspartic acid residues. It proceeds through an intramolecular cyclization mechanism where the nitrogen atom of the succeeding peptide bond attacks the carbonyl carbon of the aspartate side-chain ester. This results in the formation of a five-membered succinimide ring, known as an aspartimide, and the release of the side-chain protecting group's alcohol. This reaction is particularly prevalent under both acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS).

The use of the allyl (oall) ester as a protecting group for the β-carboxyl group of aspartic acid, as in this compound, has been shown to be particularly prone to aspartimide formation. researchgate.net The extent of this cyclization has been observed to be greater with the allyl ester compared to the more commonly used tert-butyl (OtBu) or 3-methyl-3-pentyl (OMpe) esters. researchgate.netchemrxiv.org This increased reactivity is attributed to the electronic properties and the nature of the allyl group as a good leaving group.

Several factors significantly influence the rate and extent of aspartimide formation:

Peptide Sequence: The amino acid residue C-terminal to the aspartic acid plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are known to be highly susceptible to this side reaction. iris-biotech.de

Base Exposure: In Fmoc-based SPPS, repeated exposure to the basic conditions required for Fmoc group removal, typically using piperidine, is a primary driver of aspartimide formation. iris-biotech.de

Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of aspartimide formation.

Protecting Group: As mentioned, the nature of the β-ester protecting group is a critical determinant. The allyl ester in this compound makes it more reactive towards cyclization than many other common protecting groups.

The formation of the aspartimide intermediate can lead to several undesired by-products. The succinimide ring is susceptible to nucleophilic attack by piperidine (from the deprotection solution) or water, which can lead to the formation of both α- and β-aspartyl peptides, as well as their corresponding piperidides. iris-biotech.de

Strategies for Mitigating Undesired Cyclization during Peptide Elongation

Given the propensity of aspartic acid derivatives, especially those with activating side-chain protecting groups like the allyl ester, to form aspartimides, several strategies have been developed to minimize this undesired cyclization during peptide synthesis.

Table 1: Strategies to Mitigate Aspartimide Formation

| Strategy | Description | Key Findings and Citations |

| Sterically Hindered Protecting Groups | Utilizing bulky protecting groups on the aspartate side chain sterically hinders the intramolecular attack of the backbone nitrogen. | Protecting groups like 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno) have shown significantly reduced aspartimide formation compared to the tert-butyl (OtBu) ester. iris-biotech.desigmaaldrich.com The trend of effectiveness is generally OBno > OEpe > OtBu. iris-biotech.de |

| Backbone Protection | Introducing a protecting group on the amide nitrogen of the residue following the aspartic acid can prevent the nucleophilic attack required for cyclization. | The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often in the form of a pre-formed dipeptide building block, e.g., Fmoc-Asp(OR)-(Dmb)Gly-OH. researchgate.net |

| Modified Deprotection Conditions | Altering the conditions for Fmoc group removal can reduce the extent of base-catalyzed aspartimide formation. | Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can suppress aspartimide formation. researchgate.net Using a weaker base, such as piperazine, in place of piperidine has also been shown to be effective. researchgate.net |

| Novel Protecting Groups | Development of new protecting groups that are stable to standard SPPS conditions but can be removed orthogonally. | Cyanosulfurylides (CSY) and cyanopyridiumylides (CyPY) have been introduced as carboxylic acid masking groups that effectively prevent aspartimide formation. chemrxiv.orgnih.gov |

Stereochemical Integrity during Reaction Sequences

A significant consequence of aspartimide formation is the loss of stereochemical integrity at the α-carbon of the aspartic acid residue. The succinimide intermediate is achiral at the α-carbon, and its subsequent ring-opening can occur via nucleophilic attack from either face of the planar intermediate. This non-stereospecific ring-opening leads to a mixture of L- and D-aspartyl residues in the final peptide, a process known as racemization. iris-biotech.de

The formation of these D-isomers can be particularly problematic as they are often difficult to separate from the desired L-isomer by standard purification techniques like HPLC, due to very similar retention times. sigmaaldrich.com The presence of these diastereomeric impurities can have significant implications for the biological activity and structural integrity of the synthesized peptide.

Studies have shown that the extent of racemization is directly linked to the extent of aspartimide formation. Therefore, strategies aimed at minimizing aspartimide formation are also crucial for maintaining the stereochemical integrity of the aspartic acid residue.

Table 2: Impact of Protecting Group on Stereochemical Integrity (D-Aspartate Formation)

| Aspartate Derivative | Peptide Sequence | Deprotection Conditions | % D-Aspartate Formation | Citation |

| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | High | sigmaaldrich.com |

| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | Moderate | sigmaaldrich.com |

| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | Low | sigmaaldrich.com |

Note: Specific quantitative data for this compound was not available in the searched literature. The data presented is for related Fmoc-protected L-aspartic acid derivatives to illustrate the impact of the side-chain protecting group on racemization.

Applications of Z D Asp Oall Oh in Advanced Organic and Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) remains a cornerstone for the efficient and automated construction of peptides. The use of specifically protected amino acid building blocks, such as Z-D-Asp(oall)-OH, is crucial for achieving high purity and yield in complex syntheses.

Use as a Building Block for Complex D-Amino Acid Containing Peptides

The incorporation of D-amino acids into peptide sequences can significantly alter their biological activity, stability against proteases, and conformational properties. This compound serves as a key building block for introducing D-aspartic acid residues into peptides synthesized via SPPS chemimpex.comas-1.co.jpimpurity.com. The Z-protecting group on the alpha-amino function is stable under the basic conditions typically used for Fmoc (9-fluorenylmethoxycarbonyl) deprotection, allowing for sequential coupling of Fmoc-protected amino acids. The presence of the D-enantiomer is critical for creating peptides with specific pharmacological profiles or for mimicking natural peptide structures that include D-amino acids.

Selective Side-Chain Derivatization on Solid Support

A critical feature of this compound is the allyloxycarbonyl (OAll) protecting group on the beta-carboxyl of aspartic acid. This protecting group exhibits orthogonality with the commonly used Fmoc group and many other side-chain protecting groups. The OAll ester is stable to the acidic conditions used for Fmoc removal (e.g., piperidine) and to the final cleavage from the resin (typically trifluoroacetic acid, TFA). However, it can be selectively removed under mild palladium-catalyzed conditions peptide.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comgoogle.comsigmaaldrich.com. This selective deprotection capability on the solid support allows for targeted modifications of the aspartic acid side chain, such as the formation of lactam bridges or the attachment of labels, without affecting the rest of the growing peptide chain or its linkage to the resin.

Strategies for On-Resin Cyclization Involving Aspartic Acid

The orthogonal nature of the OAll protecting group makes this compound particularly useful for strategies involving on-resin cyclization. Following peptide chain elongation, the selective removal of the OAll group from the beta-carboxyl of aspartic acid can be achieved. This unmasks the carboxyl group, making it available for intramolecular amide bond formation (lactamization) with a suitably positioned amino group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) directly on the solid support peptide.comsigmaaldrich.comgoogle.comsigmaaldrich.comresearchgate.net. On-resin cyclization offers advantages such as simplified purification procedures and the potential to overcome solubility issues often encountered in solution-phase cyclizations.

Solution-Phase Peptide Synthesis (SOPS) Approaches

While SPPS is prevalent, solution-phase peptide synthesis (SOPS) remains relevant, especially for the synthesis of smaller peptides, peptide fragments, or when high purity of intermediates is paramount.

Chemo-enzymatic Peptide Synthesis Utilizing Aspartic Acid Derivatives

Chemo-enzymatic peptide synthesis (CEPS) offers a greener and milder alternative to traditional chemical peptide synthesis, utilizing enzymes to catalyze peptide bond formation. This approach often aims to minimize or eliminate the need for extensive protection and deprotection steps, thereby reducing waste and potential for racemization ru.nlqyaobio.comresearchgate.netnih.gov. While this compound is a protected derivative, the broader field of CEPS involves various aspartic acid derivatives. The development of engineered enzymes or specific reaction conditions might allow for the utilization of protected aspartic acid derivatives in CEPS, although typically, unprotected or selectively protected amino acids are preferred to leverage the inherent chemoselectivity of enzymes. The primary utility of this compound lies in chemical synthesis methods where its protecting groups offer precise control.

Compound Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[(Phenylmethoxy)carbonyl]-D-aspartic Acid 4-(2-Propen-1-yl) Ester | chemimpex.comimpurity.com |

| Synonyms | This compound, this compound, Z-D-aspartic acid b-allyl ester | chemimpex.comas-1.co.jpimpurity.com |

| CAS Number | 1272755-66-4 | chemimpex.comas-1.co.jpimpurity.com |

| Molecular Formula | C₁₅H₁₇NO₆ | chemimpex.comas-1.co.jpimpurity.com |

| Molecular Weight | 307.3 g/mol | chemimpex.comas-1.co.jpimpurity.com |

| Purity | ≥ 98 % (HPLC) | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Primary Application | Building block in pharmaceutical and biochemical research, peptide synthesis, drug discovery | chemimpex.comas-1.co.jpimpurity.com |

| Protecting Groups | Alpha-amino: Benzyloxycarbonyl (Z/Cbz); Beta-carboxyl: Allyloxycarbonyl (OAll) | chemimpex.compeptide.com |

| Key Feature | Orthogonal protection of side chain for selective modification and on-resin cyclization; incorporation of D-aspartic acid | peptide.comsigmaaldrich.com |

| Storage | Typically stored at -20°C | as-1.co.jp |

Construction of Cyclic Peptides and Peptidomimetics

The design and synthesis of cyclic peptides and peptidomimetics are crucial for developing molecules with enhanced stability, specific biological activities, and defined conformational properties. This compound plays a key role in these synthetic strategies due to the orthogonal protection offered by its side-chain ester, which allows for selective deprotection and subsequent cyclization reactions.

Head-to-Side Chain and Side-Chain-to-Side-Chain Cyclizations

This compound is instrumental in achieving head-to-side chain and side-chain-to-side-chain cyclizations, common methods for constructing cyclic peptides and peptidomimetics. The allyl ester (OAll) protecting group on the side chain of aspartic acid can be selectively removed under mild conditions, often using palladium catalysis peptide.comiris-biotech.descbt.com. This selective deprotection allows the side-chain carboxyl group to participate in amide bond formation with an amino group elsewhere in the peptide chain, either at the N-terminus (head-to-side chain) or another side chain (side-chain-to-side chain) thieme-connect.deresearchgate.netescholarship.org. These cyclization strategies are vital for introducing conformational constraints, which can significantly influence the biological activity and receptor binding of the resulting peptides mdpi.comnih.govrsc.org. Research indicates that side-chain cyclizations, compared to head-to-tail cyclizations, can lead to reduced ring strain and facilitate amide bond formation thieme-connect.de.

Design and Synthesis of Constrained Peptide Scaffolds

The incorporation of this compound into peptide sequences allows for the rational design and synthesis of conformationally constrained peptide scaffolds. By strategically placing this modified amino acid, researchers can pre-organize peptide chains into specific three-dimensional structures. This conformational control is essential for developing peptides that mimic or antagonize the action of natural peptides and proteins, such as in the development of peptide-based therapeutics or inhibitors mdpi.comnih.govrsc.orgnih.gov. The ability to introduce specific turns or rigidify regions of the peptide backbone using such modified amino acids is a cornerstone of modern peptide design.

Synthesis of Non-Peptidic Complex Molecules

Beyond its direct role in peptide synthesis, this compound serves as a versatile building block in the synthesis of more complex, non-peptidic organic molecules, contributing to diverse fields such as agrochemicals and functional materials.

Role in Agrochemicals Research and Development

While direct applications of this compound in commercial agrochemicals are not extensively detailed in the provided search results, the compound is recognized for its utility in the broader field of biochemical research, which often underpins agrochemical development chemimpex.comchemimpex.com. Amino acid derivatives, in general, are explored for their potential bioactivity. The structural versatility of this compound suggests its potential as a precursor or intermediate in the synthesis of novel agrochemical agents, such as insecticides or herbicides, by providing a chiral scaffold or a reactive handle for further chemical modification. Eugenol derivatives, for instance, are being investigated for insecticidal properties, highlighting the interest in naturally derived or modified compounds in agrochemical research nih.govresearchgate.net.

Precursors for Functional Materials and Polymers

This compound can function as a precursor in the synthesis of functional materials and polymers. The amino acid backbone, combined with the reactive allyl ester, offers opportunities for polymerization or incorporation into polymer architectures symeres.comresearchgate.netsigmaaldrich.com. While specific polymers derived directly from this compound are not detailed, the general principle of using amino acid derivatives as monomers or functionalizing agents in polymer science is well-established researchgate.netsigmaaldrich.commdpi.com. The allyl ester group, in particular, can be utilized in various polymerization techniques or serve as a site for post-polymerization modification, leading to materials with tailored properties for applications in areas like drug delivery or advanced materials peptide.comscbt.comsigmaaldrich.com.

Research Applications in Biological and Biomimetic Systems

Biomimetic Synthesis and Origin-of-Life Research

D-Aspartic acid plays a role in biomimetic synthesis and origin-of-life research due to its presence in prebiotic chemistry and its ability to influence mineral formation. Aspartic acid, in both its L and D forms, has been identified as one of the most abundant amino acids in primitive Earth conditions and has been found in meteorites researchgate.net. It is known to mediate the crystallization of calcium carbonate, influencing its morphology and stability, a process relevant to biomineralization mdpi.comabberior.rockswvu.edumdpi.com. In origin-of-life studies, amino acids are fundamental building blocks for peptides and proteins, and understanding their self-assembly and catalytic properties in prebiotic environments is key. The presence of D-amino acids, including D-aspartic acid, in early Earth scenarios is also a topic of interest, as it deviates from the purely L-amino acid composition of modern proteins mdpi.comresearchgate.netwikipedia.orgnih.gov. Protected amino acid derivatives could be relevant in studying peptide bond formation under simulated prebiotic conditions.

Analytical and Characterization Techniques in Z D Asp Oall Oh Research

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are indispensable tools for the detailed structural and conformational analysis of Z-D-Asp(oall)-OH. They provide insights into the molecular framework and the spatial arrangement of atoms, which are crucial for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and structure of this compound and to elucidate the mechanisms of reactions in which it is involved.

In a typical ¹H NMR spectrum of a Z-protected aspartic acid derivative, the protons of the benzyl (B1604629) group of the Z-protecting group appear in the aromatic region (around 7.3 ppm). The protons of the allyl group in the side-chain ester would exhibit characteristic signals: a multiplet for the vinyl proton (-CH=), and doublets for the terminal vinyl protons (=CH₂). The α-proton of the aspartic acid residue would appear as a multiplet, with its chemical shift influenced by the neighboring amine and carboxyl groups. The β-protons would also present as a multiplet.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the Z-group and the carboxylic acid would be found in the downfield region of the spectrum. The aromatic carbons of the Z-group and the vinyl carbons of the allyl group would also have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may not represent exact experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Z-group (aromatic) | ~7.3 | Multiplet |

| Z-group (CH₂) | ~5.1 | Singlet |

| Allyl (-CH=) | ~5.9 | Multiplet |

| Allyl (=CH₂) | ~5.3, ~5.2 | Doublet of doublets |

| Allyl (-CH₂-) | ~4.6 | Doublet |

| Asp (α-CH) | ~4.5 | Multiplet |

| Asp (β-CH₂) | ~2.8 | Multiplet |

| NH | Variable | Broad singlet |

| OH | Variable | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may not represent exact experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | ~171-175 |

| Z-group (C=O) | ~156 |

| Z-group (aromatic) | ~127-136 |

| Allyl (-CH=) | ~132 |

| Allyl (=CH₂) | ~118 |

| Z-group (CH₂) | ~67 |

| Allyl (-CH₂-) | ~65 |

| Asp (α-CH) | ~50 |

| Asp (β-CH₂) | ~36 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound. It is also instrumental in monitoring the progress of reactions by detecting the disappearance of reactants and the appearance of products and intermediates.

In the context of peptide synthesis, mass spectrometry can be used to confirm the successful coupling of this compound to a growing peptide chain. The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the newly formed peptide.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For Z-protected amino acids, characteristic fragmentation often involves the loss of the benzyl group or the entire Z-group. The fragmentation of the allyl ester side chain can also provide diagnostic peaks. For instance, the loss of the allyl group (C₃H₅) would result in a fragment ion with a mass difference of 41 Da. The fragmentation of the amino acid backbone itself can also be observed, providing sequence information in the case of peptides.

Table 3: Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation patterns of protected amino acids.)

| Fragment | Description | Expected m/z Change |

| [M-C₇H₇]⁺ | Loss of the benzyl group | -91 |

| [M-C₈H₇O₂]⁺ | Loss of the Z-group | -135 |

| [M-C₃H₅]⁺ | Loss of the allyl group | -41 |

| [M-H₂O]⁺ | Loss of water | -18 |

| [M-CO₂]⁺ | Loss of carbon dioxide | -44 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. These techniques are crucial for ensuring that the compound is free from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of amino acid derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity.

In the analysis of this compound, a C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. By monitoring the appearance of the product peak and the disappearance of reactant peaks over time, HPLC can effectively track the progress of a reaction. For purification purposes, preparative HPLC can be employed to isolate the desired product in high purity.

Table 4: Typical HPLC Conditions for Analysis of Protected Aspartic Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

Since this compound is a chiral compound, it is imperative to determine its enantiomeric purity, especially in applications where stereochemistry is critical. Chiral chromatography is the most common method for separating enantiomers.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Alternatively, the amino acid derivative can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. For aspartic acid derivatives, various chiral columns are available, including those based on cyclodextrins, macrocyclic antibiotics, and Pirkle-type phases. The separation of the enantiomers allows for the quantification of the desired D-enantiomer and the detection of any contaminating L-enantiomer.

Table 5: Approaches for Chiral Separation of Aspartic Acid Derivatives

| Method | Principle | Typical Stationary Phase |

| Direct Method | Differential interaction of enantiomers with a chiral stationary phase. | Cyclodextrin-based, Macrocyclic antibiotic-based (e.g., Teicoplanin), Pirkle-type |

| Indirect Method | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | C18 |

Challenges, Innovations, and Future Research Directions

Addressing Synthetic Hurdles in High-Purity Z-D-Asp(oall)-OH Production

The synthesis of high-purity this compound presents several inherent challenges, primarily stemming from the multifunctional nature of aspartic acid and the need for precise control over protecting group placement and stability.

Selective Protection and Esterification: Aspartic acid possesses two carboxyl groups (alpha and beta) and one amino group. Achieving the specific protection pattern of Z on the amine and an allyl ester on the beta-carboxyl, while leaving the alpha-carboxyl free, requires highly regioselective reactions. Traditional methods for esterifying aspartic acid often lead to mixtures of alpha- and beta-esters, or diesters, necessitating careful optimization of reaction conditions, including the choice of esterification reagents and catalysts ontosight.aithieme-connect.de.

Racemization Prevention: Aspartic acid is particularly susceptible to racemization, primarily through the formation of an aspartimide intermediate under basic conditions or during peptide coupling steps researchgate.netnih.govscirp.orgresearchgate.net. The Z group itself is generally stable to mild acids and bases, but the conditions required for esterification or subsequent manipulations can still pose a risk to the stereochemical integrity of the D-aspartic acid residue. Strategies to mitigate aspartimide formation, such as using specific protecting groups on the side chain or carefully controlled reaction environments, are crucial for maintaining enantiopurity researchgate.netpeptide.com.

Purity and Yield: Achieving high purity often involves rigorous purification steps, such as chromatography, to separate the desired product from unreacted starting materials, isomers, and by-products. Optimizing reaction yields while maintaining high purity is a continuous challenge in the synthesis of such specialized building blocks. For instance, selective hydrolysis of a di-allyl ester (Z-Asp(OAll)-OAll) using enzymatic catalysis, such as with papain, has been reported as a route to this compound, offering a potentially milder approach to achieve the desired mono-ester capes.gov.br.

Development of Novel Protecting Groups and Orthogonal Strategies

The utility of this compound is intrinsically linked to the concept of orthogonal protection, where different protecting groups can be removed selectively under distinct chemical conditions without affecting others.

Benzyloxycarbonyl (Cbz/Z) Group: The Cbz group is a well-established protecting group for amines, known for its stability to moderate acidic and basic conditions. Its removal is typically achieved through hydrogenolysis (catalytic hydrogenation) or strong acidic conditions total-synthesis.combachem.comwikipedia.org. This stability profile renders it orthogonal to base-labile groups like Fmoc and acid-labile groups like tert-butyl (tBu) esters, which are commonly used in peptide synthesis iris-biotech.deresearchgate.netug.edu.pl.

Allyl Ester Group: The allyl ester serves as a robust protecting group for carboxylic acids. It exhibits stability towards acidic reagents like trifluoroacetic acid (TFA) and basic reagents like piperidine (B6355638), which are routinely used for the deprotection of tBu and Fmoc groups, respectively peptide.com. The allyl ester is selectively cleaved using palladium catalysts, often in the presence of a nucleophilic scavenger, making it an ideal orthogonal protecting group in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) strategies peptide.comug.edu.placs.orgorganic-chemistry.orgbiotage.comgoogleapis.com.

Innovations in Aspartic Acid Protection: While tert-butyl esters are prevalent for side-chain protection of aspartic acid in Fmoc-SPPS due to their stability and compatibility with final cleavage conditions, they are not orthogonal to the acid-labile tBu group. Allyl esters, along with others like 2-phenylisopropyl esters, offer enhanced orthogonality, enabling selective modifications or cyclizations on the peptide chain while it is still attached to the solid support peptide.com. Research continues into novel protecting groups that further minimize aspartimide formation and offer even greater selectivity and milder deprotection conditions researchgate.net.

Table 1: Protecting Group Orthogonality and Removal Conditions

| Protecting Group | Amine Protection | Carboxyl Protection | Orthogonal To | Removal Conditions | Reference(s) |

| Cbz (Z) | Yes | (Rarely) | Boc, Fmoc, Trt | Hydrogenolysis (H₂, Pd/C), strong acids (HF, HBr/AcOH) | total-synthesis.combachem.comwikipedia.org |

| Allyl (Al) | (Rarely) | Yes | Fmoc, tBu, TFA, Piperidine | Palladium catalysis (Pd(0), Pd(PPh₃)₄), Co(II)/TBHP/(Me₂SiH)₂O, SmI₂/H₂O/i-PrNH₂ | peptide.comug.edu.placs.orgorganic-chemistry.orgbiotage.comgoogle.com |

| Fmoc | Yes | (Rarely) | Boc, Cbz, tBu, Bzl | Bases (piperidine, hydrazine) | peptide.comiris-biotech.deresearchgate.net |

| tBu | (Rarely) | Yes | Fmoc, Cbz | Acids (TFA, HF) | peptide.comiris-biotech.deresearchgate.net |

Advancements in Automated Synthesis and High-Throughput Methodologies

The integration of protected amino acids like this compound into automated synthesis platforms is key to their widespread application. Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu strategy, is highly amenable to automation, allowing for the rapid and efficient assembly of peptides bachem.combeilstein-journals.org.

Automated SPPS: Modern automated peptide synthesizers can perform the repetitive cycles of deprotection, washing, and coupling with high precision. The stability of the Z group and the allyl ester to the common Fmoc/tBu deprotection and coupling reagents makes this compound a compatible building block for these automated systems peptide.combiotage.comgoogleapis.com.

High-Throughput Synthesis: Advancements in microwave-assisted synthesis and flow chemistry are further accelerating peptide production, enabling higher throughput and reduced reaction times biotage.combachem.com. These technologies can be leveraged for the synthesis of libraries of peptides incorporating this compound for screening purposes.

On-Resin Modifications: The orthogonal nature of the allyl ester is particularly valuable for on-resin modifications. This allows for selective deprotection of the side chain to enable cyclizations, conjugations, or the introduction of other functionalities without disrupting the growing peptide chain or the N-terminal Z group peptide.combiotage.comgoogleapis.com.

Computational Chemistry and Molecular Modeling in Reaction Design and Prediction

Computational chemistry and molecular modeling play an increasingly vital role in understanding reaction mechanisms, predicting outcomes, and designing novel synthetic strategies for protected amino acids.

Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of reactions, including those leading to racemization in aspartic acid derivatives nih.govscirp.orgresearchgate.net. Understanding the pathways of aspartimide formation and direct enolization can guide the design of more robust protecting groups and reaction conditions.

Reaction Optimization: Predictive models can simulate molecular interactions and reaction behavior, aiding in the optimization of esterification and deprotection protocols. This includes predicting reaction kinetics and equilibrium constants for esterification reactions, thereby identifying optimal solvents, catalysts, and temperatures to maximize yield and purity acs.org.

Protecting Group Design: Molecular modeling can assist in the rational design of new protecting groups by predicting their stability, reactivity, and compatibility with various synthetic strategies rsc.org. This predictive power accelerates the development of more efficient and selective chemical tools.

Table 2: Strategies to Minimize Aspartimide Formation

| Strategy/Protecting Group | Conditions/Notes | Impact on Purity/Yield | Reference(s) |

| tert-Butyl (tBu) ester | Standard in Fmoc-SPPS; removed by TFA. | Minimizes aspartimide formation; yields 100% aspartimide-free peptide. | researchgate.netpeptide.comnih.gov |

| 2,4-dimethyl-3-pentyl ester | Offers excellent protection under elevated temperatures. | Minimizes aspartimide formation. | researchgate.net |

| Allyl (OAll) ester | Stable to TFA and piperidine; removed by Pd catalyst. | Aspartamide formation can occur, especially under strongly basic conditions. | peptide.com |

| 2-phenylisopropyl ester | Removed with 1% TFA/DCM. | Conditions do not affect t-butyl based protecting groups. | peptide.com |

| Careful pH control | During coupling/deprotection steps. | Can lead to racemization if not controlled; direct enolization pathways exist. | nih.govscirp.orgmdpi.com |

Expanding the Scope of this compound in Interdisciplinary Research

The unique combination of protecting groups in this compound opens avenues for its application beyond standard peptide synthesis.

Peptide Synthesis and Modification: As a building block, this compound is crucial for synthesizing peptides requiring specific side-chain modifications or complex architectures. The orthogonal deprotection of the allyl ester allows for selective functionalization of the aspartic acid side chain, enabling the creation of cyclic peptides, branched peptides, or peptides conjugated to other molecules peptide.combiotage.comgoogleapis.com.

Pharmaceutical and Drug Discovery: Aspartic acid and its derivatives are integral to many biological processes and are targets in drug discovery. Protected aspartic acid derivatives can serve as intermediates in the synthesis of peptidomimetics, enzyme inhibitors, or other biologically active compounds ontosight.ai.

Materials Science: The incorporation of amino acid derivatives into polymers or self-assembling systems is an area of growing interest in materials science. The specific chemical handles offered by this compound could facilitate its integration into novel biomaterials or functional surfaces.

Biochemical Studies: Understanding protein structure-function relationships often requires the synthesis of modified peptides. This compound can be used to introduce specific modifications at aspartic acid residues to probe their role in protein folding, enzyme activity, or molecular recognition ontosight.ai.

Table 3: Synthesis of this compound (N-Cbz-D-Aspartic acid α-allyl ester)

| Method/Approach | Key Reagents/Conditions | Yield/Purity | Notes | Reference(s) |

| Enzymatic Hydrolysis | Selective hydrolysis of Z-Asp(OAll)-OAll using papain. | Optimization study and batch synthesis reported. | Allows synthesis of Z-Asp(OAll)-OH. | capes.gov.br |

| General Esterification | (Implied from general methods for protected amino acids) | Variable; requires selective esterification and protection. | Requires selective esterification of side-chain carboxyl and protection of amine. | ontosight.aithieme-connect.depeptide.comgoogleapis.com |

| Palladium-Catalyzed Removal | (For deprotection of allyl ester) | High yields, chemoselective. | Allyl ester stable to TFA and piperidine. | peptide.comacs.orgbiotage.com |

| Hydrogenolysis | (For deprotection of Cbz group) | Efficient and rapid. | Cbz group stable to bases and moderate acids. | total-synthesis.combachem.comwikipedia.org |

Compound Name Table

this compound

N-Benzyloxycarbonyl-D-Aspartic acid alpha-allyl ester

N-Cbz-D-Aspartic acid alpha-allyl ester

Benzyloxycarbonyl (Z)

Cbz (Z)

Allyl ester

Fmoc

tert-Butyl (tBu)

Boc

Trt

2-phenylisopropyl ester

2,4-dimethyl-3-pentyl ester

N-Cbz-L-aspartic acid

N-Cbz-Asp(OAll)-OH

Z-Asp(OAll)-OAll

N-Fmoc-Asp(OAll)-OH

N-Cbz-D-Aspartic acid

D-Aspartic acid

Aspartic acid

N-Cbz-L-aspartic acid

N-Cbz-DL-Proline

N-Cbz-L-Proline

N-Cbz-D-Proline

N-protected amino acids

N-Cbz-glycine

N-Cbz-α-chloroglycine ethyl ester

N-TFA-L-Asp(Cl)-OMe

N-(Trifluoroacetyl) aspartic anhydride (B1165640)

L-Aspartic anhydride hydrochloride

N-Cbz-α-chloroglycine ester

Q & A

Q. What are the critical steps in synthesizing Z-D-Asp(OAll)-OH, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves sequential protection and deprotection steps. For example, intermediates like Z-D-Asp(OtBu)-OH are reacted with IBCF/NMM in DME at -15°C to ensure controlled activation, followed by NaBH₄/H₂O reduction and TFA treatment for final deprotection . Low temperatures (-15°C) are critical to minimize side reactions and improve regioselectivity. Yield optimization requires precise stoichiometric ratios of reagents and inert atmosphere conditions to prevent hydrolysis of the allyl (OAll) protecting group.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly the stereochemistry of the aspartic acid backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (with UV/Vis or ELSD detection) assesses purity (>95% threshold for research-grade compounds) . For novel intermediates, X-ray crystallography may resolve ambiguous stereochemical configurations.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Documenting reaction parameters (e.g., temperature, solvent purity, reagent batch numbers) and adhering to protocols from peer-reviewed literature (e.g., TFA deprotection times) are critical. Use standardized reference compounds for NMR calibration and cross-validate results with independent labs . Pre-register synthesis protocols in open-access repositories to enhance transparency.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomer formation, or incomplete deprotection. Use 2D NMR techniques (COSY, HSQC) to distinguish between stereoisomers. If contradictions persist, replicate the synthesis with deuterated solvents and submit samples for independent validation by crystallography or computational modeling (DFT) .

Q. What strategies minimize side reactions during the OAll deprotection step?

- Methodological Answer : TFA-mediated deprotection of the allyl group can lead to aspartimide formation if prolonged. Optimize by (1) reducing TFA exposure time, (2) adding scavengers like triisopropylsilane (TIS) to quench carbocations, and (3) monitoring reaction progress via inline FTIR or LC-MS . For acid-sensitive derivatives, consider alternative deprotection methods (e.g., Pd-catalyzed allyl transfer under mild conditions).

Q. How should researchers design dose-conversion studies for this compound in preclinical models?

- Methodological Answer : Use body surface area (BSA)-based scaling with species-specific Km coefficients. For example, a murine dose of 20 mg/kg converts to 10 mg/kg in rats using the formula:

Validate pharmacokinetic parameters (e.g., half-life, bioavailability) in each species using LC-MS/MS to account for metabolic differences .

Data Analysis and Reporting

Q. How should researchers present contradictory enzymatic activity data for this compound in peer-reviewed manuscripts?

- Methodological Answer : Disclose all raw data in supplementary materials, including outlier analyses (Grubbs’ test). Use statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare replicates. If contradictions arise from assay variability (e.g., buffer pH effects), provide a sensitivity analysis and recommend standardized assay conditions in the discussion .

Q. What frameworks guide hypothesis formulation for studying this compound’s biological targets?

- Methodological Answer : Apply the PICO framework:

- P opulation: Specific enzyme/receptor (e.g., NMDA receptors).

- I ntervention: this compound concentration gradients.

- C omparison: Native aspartic acid or commercial antagonists.

- O utcome: IC₅₀ values or binding affinity (Kd).

Pre-screen targets via molecular docking simulations (AutoDock Vina) before experimental validation .

Experimental Design

Q. What controls are essential in assessing this compound’s stability under physiological conditions?

- Methodological Answer : Include (1) negative controls (vehicle-only samples), (2) positive controls (commercially stabilized aspartic acid derivatives), and (3) time-course assays (0–48 hrs) at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC and correlate with Arrhenius kinetics to predict shelf-life .

Q. How can meta-analysis improve the interpretation of this compound’s synthetic methodologies?

- Methodological Answer : Aggregate data from patents and journals (e.g., SciFinder, Reaxys) to compare yield distributions across 20+ studies. Use PRISMA guidelines to screen sources, and apply random-effects models to account for heterogeneity in reaction scales or catalysts. Highlight trends (e.g., microwave-assisted synthesis reduces time by 40%) in systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.